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[City, State] – October 27, 2025 – As the global pursuit of clean energy intensifies, the

development of highly efficient and durable electrocatalysts for the hydrogen evolution reaction

(HER) is paramount. Among the promising candidates, Iridium-Molybdenum (Ir-Mo) alloys have

emerged as a compelling class of materials, demonstrating exceptional activity that rivals and,

in some cases, surpasses the benchmark platinum-based catalysts, particularly in challenging

alkaline environments. This technical guide provides an in-depth analysis of the synthesis,

electrochemical performance, and mechanistic understanding of Ir-Mo alloys for the HER,

tailored for researchers, scientists, and professionals in the field of renewable energy and

catalysis.

Core Performance Metrics of Ir-Mo Alloy Catalysts
The efficacy of an HER electrocatalyst is primarily evaluated by its overpotential required to

achieve a specific current density (typically 10 mA/cm²), its Tafel slope, which provides insight

into the reaction kinetics, and its long-term stability. The following tables summarize the key

quantitative performance data for various Ir-Mo alloy catalysts reported in the literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15485411?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst
Compos
ition

Electrol
yte

Overpot
ential
(η) @ 10
mA/cm²
(mV)

Tafel
Slope
(mV/dec
)

Exchan
ge
Current
Density
(j₀)
(mA/cm²
)

Faradai
c
Efficien
cy (%)

Turnove
r
Frequen
cy
(TOF)
(H₂ s⁻¹)

Referen
ce

IrMo/CN

T
1 M KOH 17 - - - - [1]

IrMo-

CBC
Alkaline 12 28.06 - 98

11.6 @

50 mV
[2]

IrMo₀.₅₉ Alkaline - -
1.15 (mA

cm⁻² Ir)
- - [3]

Ir₃V/C-

1000
Alkaline 9 - - - - [4]

IrMo/CN

T

0.5 M

H₂SO₄
- - - - - [1]

Note: '-' indicates data not reported in the cited source.

Unraveling the Reaction Mechanism: A Bifunctional
Approach
Density Functional Theory (DFT) calculations have been instrumental in elucidating the

synergistic mechanism that underpins the high HER activity of Ir-Mo alloys.[3] Unlike traditional

catalysts where a single site performs all reaction steps, Ir-Mo alloys operate via a bifunctional

mechanism, particularly advantageous in alkaline media where water dissociation is often the

rate-limiting step.

In this model, the more oxophilic Molybdenum (Mo) sites serve as active centers for water

dissociation, breaking the H-OH bond to provide a source of protons (H*). These adsorbed

hydrogen intermediates then migrate to adjacent Iridium (Ir) sites, which have a more favorable
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hydrogen binding energy for the subsequent recombination and evolution of hydrogen gas (H₂).

This cooperative action effectively lowers the overall energy barrier of the HER.
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Bifunctional HER mechanism on an Ir-Mo alloy surface.

Experimental Protocols: Synthesis and
Electrochemical Evaluation
The synthesis of high-performance Ir-Mo alloy nanocatalysts is crucial for achieving the desired

electrocatalytic activity. A common and effective method involves a two-step process of freeze-

drying impregnation followed by an annealing treatment.[4]

Synthesis of IrMo/CNT Catalyst
Preparation of the Precursor Solution: Activated carbon nanotubes (CNTs) are dispersed in a

solution containing the desired molar ratio of iridium and molybdenum precursors (e.g.,

iridium (III) chloride and ammonium molybdate tetrahydrate).

Freeze-Drying: The resulting suspension is rapidly frozen and then lyophilized to create a

well-dispersed and homogeneous mixture of the metal precursors on the CNT support.

Annealing Treatment: The freeze-dried powder is subjected to a high-temperature annealing

process under a reducing atmosphere (e.g., H₂/Ar) to facilitate the formation of the Ir-Mo

alloy nanoparticles on the CNTs.
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Workflow for the synthesis of IrMo/CNT electrocatalyst.

Electrochemical Characterization
The HER performance of the synthesized Ir-Mo catalysts is typically evaluated using a

standard three-electrode electrochemical setup.

Working Electrode: A glassy carbon rotating disk electrode (RDE) coated with a thin film of

the catalyst ink (a mixture of the catalyst, a conductive agent like carbon black, and a binder

like Nafion).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15485411?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Counter Electrode: A platinum mesh or wire.

Reference Electrode: A mercuric oxide electrode (Hg/HgO) for alkaline media or a saturated

calomel electrode (SCE) or Ag/AgCl for acidic media.

Key Electrochemical Measurements:

Linear Sweep Voltammetry (LSV): Performed in a deaerated electrolyte (e.g., 1 M KOH or

0.5 M H₂SO₄) at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to

drive the HER.

Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential

vs. log of the current density) to assess the reaction kinetics.

Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer

resistance and other interfacial properties of the catalyst.

Chronoamperometry or Chronopotentiometry: Employed to evaluate the long-term stability of

the catalyst by holding a constant potential or current over an extended period and

monitoring the current or potential response, respectively.
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Workflow for electrochemical evaluation of HER catalysts.

Stability and Durability
The long-term stability of electrocatalysts is a critical factor for their practical application. Ir-Mo

alloys have demonstrated promising durability. For instance, IrMo/CNT has shown highly

durable HER performance in alkaline media, outperforming commercial Ir/C and Pt/C catalysts.

[4] Stability is typically assessed through prolonged chronoamperometry or

chronopotentiometry tests, where the catalyst maintains its activity with minimal degradation

over extended periods.

Conclusion
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Iridium-Molybdenum alloys represent a significant advancement in the design of high-

performance electrocatalysts for the hydrogen evolution reaction. Their unique bifunctional

mechanism, enabling efficient water dissociation on Mo sites and hydrogen evolution on Ir

sites, leads to exceptional activity, particularly in alkaline electrolytes. The synthesis methods

are scalable, and the resulting catalysts exhibit promising stability. Further research focusing on

optimizing the Ir:Mo ratio, nanoparticle morphology, and the catalyst-support interaction will

undoubtedly pave the way for the widespread adoption of these remarkable materials in next-

generation water electrolyzers and other clean energy technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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